2-PHENYL-1-PROPYL-1H-BENZOIMIDAZOLE-5,6-DICARBONITRILE
Overview
Description
2-PHENYL-1-PROPYL-1H-BENZOIMIDAZOLE-5,6-DICARBONITRILE is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENYL-1-PROPYL-1H-BENZOIMIDAZOLE-5,6-DICARBONITRILE typically involves the condensation of 1,2-diaminobenzene with appropriate aldehydes or ketones, followed by cyclization and introduction of cyano groups. One common method involves the reaction of 1,2-diaminobenzene with 2-phenylpropanal in the presence of a strong acid catalyst, such as hydrochloric acid, to form the intermediate imine. This intermediate is then cyclized under basic conditions to yield the benzimidazole core. The cyano groups are introduced using reagents like cyanogen bromide or sodium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-PHENYL-1-PROPYL-1H-BENZOIMIDAZOLE-5,6-DICARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert cyano groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzimidazoles with various functional groups.
Scientific Research Applications
2-PHENYL-1-PROPYL-1H-BENZOIMIDAZOLE-5,6-DICARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Explored as a potential drug candidate for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-PHENYL-1-PROPYL-1H-BENZOIMIDAZOLE-5,6-DICARBONITRILE involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano groups and phenyl ring allow the compound to form strong interactions with these targets, leading to inhibition or activation of biological pathways. For example, the compound may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Lacks the cyano groups, resulting in different chemical properties and biological activities.
5,6-Dimethyl-2-phenylbenzimidazole: Contains methyl groups instead of cyano groups, affecting its reactivity and applications.
2-Phenyl-1H-benzimidazole-5,6-dicarbonitrile:
Uniqueness
2-PHENYL-1-PROPYL-1H-BENZOIMIDAZOLE-5,6-DICARBONITRILE is unique due to the presence of both cyano groups and a phenyl ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, including drug development and materials science .
Properties
Molecular Formula |
C18H14N4 |
---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
2-phenyl-1-propylbenzimidazole-5,6-dicarbonitrile |
InChI |
InChI=1S/C18H14N4/c1-2-8-22-17-10-15(12-20)14(11-19)9-16(17)21-18(22)13-6-4-3-5-7-13/h3-7,9-10H,2,8H2,1H3 |
InChI Key |
ZKVRZQHBKBUUSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C(=C2)C#N)C#N)N=C1C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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